2H-Benzimidazol-2-one,1,3-dihydro-1,6-dimethyl-(9CI)
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Description
2H-Benzimidazol-2-one,1,3-dihydro-1,6-dimethyl-(9CI), also known as 2-Benzimidazolinone, is a type of organic compound . It has a molecular weight of 134.1353 . This compound is also available as a 2d Mol file . It is a potential pharmacophore that has been reported to exhibit various biological effects .
Synthesis Analysis
The synthesis of 1,3-dihydro-2H-benzimidazol-2-ones can be classified into several types: cyclocarbonylation of 1,2-diaminobenzenes, transformation of benzimidazolium salts, synthesis from arylureas, a Curtius reaction of anthranilic acids or phthalic anhydrides, and other pathways . The most often used reagents for cyclocarbonylation are 1,1’-carbonyldiimidazole, phosgene, triphosgene, and ureas .Molecular Structure Analysis
The molecular structure of 2H-Benzimidazol-2-one,1,3-dihydro-1,6-dimethyl-(9CI) is represented by the formula C7H6N2O . The IUPAC Standard InChI is InChI=1S/C7H6N2O/c10-7-8-5-3-1-2-4-6(5)9-7/h1-4H, (H2,8,9,10) .Chemical Reactions Analysis
Benzimidazolones are commonly synthesized by cyclocarbonylation of 1,2-diaminobenzenes . Recently, some less common reagents for the cyclocarbonylation have been reported, e.g., CO2 with [DBUH][AcO] as a catalyst under solvent-free conditions, CO2 with tungstates as catalysts, CO with Pd(OAc)2 as a catalyst, and isocyanates with La[N(SiMe3)2]3 as a catalyst .Physical And Chemical Properties Analysis
The compound has a molecular weight of 134.1353 . It is highly soluble in water and other polar solvents .Safety And Hazards
The compound is moderately toxic by subcutaneous route . When heated to decomposition, it emits toxic vapors of NOx . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
Future Directions
properties
IUPAC Name |
3,5-dimethyl-1H-benzimidazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-6-3-4-7-8(5-6)11(2)9(12)10-7/h3-5H,1-2H3,(H,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTDHFKHSNKAMNW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)N2C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001248134 |
Source
|
Record name | 1,3-Dihydro-1,6-dimethyl-2H-benzimidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001248134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one | |
CAS RN |
15965-68-1 |
Source
|
Record name | 1,3-Dihydro-1,6-dimethyl-2H-benzimidazol-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15965-68-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dihydro-1,6-dimethyl-2H-benzimidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001248134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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